molecular formula C12H18ClF6N B6194917 rac-bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride CAS No. 2680529-18-2

rac-bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride

Cat. No.: B6194917
CAS No.: 2680529-18-2
M. Wt: 325.7
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Description

rac-bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. The compound features a cyclobutyl ring with a trifluoromethyl group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride typically involves multiple steps:

    Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the trifluoromethyl group: This step often requires the use of trifluoromethylating agents under controlled conditions.

    Hydrochloride formation: The final step involves converting the free amine to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

rac-bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group or the amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

rac-bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of rac-bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the cyclobutyl ring provides structural stability. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • rac-bis({[(1s,3s)-3-(trifluoromethyl)cyclopropyl]methyl})amine hydrochloride
  • rac-bis({[(1s,3s)-3-(trifluoromethyl)cyclopentyl]methyl})amine hydrochloride

Uniqueness

rac-bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride is unique due to its specific cyclobutyl ring structure, which imparts distinct chemical and biological properties compared to its cyclopropyl and cyclopentyl analogs

Properties

CAS No.

2680529-18-2

Molecular Formula

C12H18ClF6N

Molecular Weight

325.7

Purity

95

Origin of Product

United States

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